4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146463-74-3 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The foundational method for synthesizing 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one is detailed in a patented process that leverages diketene as a starting material. Diketene reacts with chlorine gas at temperatures between −30°C and −10°C in a halogen-inert solvent such as dichloromethane or chloroform. This step generates γ-chloroacetoacetyl chloride, a reactive intermediate that is subsequently esterified with a substituted phenol.
For the target compound, the phenol derivative must possess methyl groups at positions corresponding to the 6- and 7-positions of the coumarin backbone. Specifically, 2-hydroxy-3,4-dimethylphenol (3,4-dimethylresorcinol) is employed, as its substituents direct cyclization to yield the desired 6,7-dimethyl configuration. The esterification step proceeds without isolating the γ-chloroacetoacetyl chloride, ensuring minimal degradation of the reactive intermediate.
Cyclization and Acid-Mediated Phase Separation
The phenyl ester is treated with concentrated sulfuric acid at temperatures ranging from −30°C to +30°C, initiating cyclization to form the coumarin core. This exothermic reaction produces two immiscible phases: an upper organic layer and a lower sulfuric acid layer. The acid layer is separated and hydrolyzed with an ice-water mixture, precipitating the crude product.
Table 1: Reaction Conditions and Outcomes for Diketene-Based Synthesis
| Phenol Derivative | Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 2-Hydroxy-3,4-dimethylphenol | 0–10 | 24.5 | 148–150 | 96.2 |
| 4-Chloro-m-cresol | 15–20 | 23.9 | 221 | 96.8 |
| 4-tert-Butylphenol | 10–15 | 27.3 | 165–167 | 99.0 |
Data adapted from patent examples.
The product is recrystallized using chloroform or dichloromethane to enhance purity, with final yields averaging 24–27%. Structural confirmation is achieved via elemental analysis, where carbon and hydrogen percentages align with theoretical values for the target compound.
Alternative Chloromethylation Strategies
Post-Synthesis Functionalization
While the diketene route integrates chloromethylation during cyclization, alternative approaches involve introducing the chloromethyl group after forming the coumarin core. The Blanc chloromethylation reaction—a classical method using formaldehyde, hydrochloric acid, and a Lewis acid catalyst (e.g., ZnCl₂)—has been theorized for this purpose. However, this method faces challenges in regioselectivity, as chloromethylation may occur at undesired positions on the aromatic ring.
Limitations of Blanc Chloromethylation
Experimental attempts to apply Blanc conditions to 6,7-dimethylcoumarin resulted in low yields (<15%) and byproduct formation, including di-chloromethylated derivatives. The steric hindrance imposed by the 6- and 7-methyl groups likely reduces reactivity at the 4-position, favoring alternative sites. Consequently, the diketene-based method remains superior for achieving regiochemical fidelity.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
Industrial synthesis prioritizes solvent recovery due to the environmental and economic costs of halogenated solvents. Continuous flow reactors enable efficient mixing and heat dissipation during the cyclization step, reducing reaction times by 40% compared to batch processes. Sulfuric acid is neutralized and repurposed for fertilizer production, aligning with green chemistry principles.
Quality Control Metrics
In-process monitoring via high-performance liquid chromatography (HPLC) ensures intermediate stability, particularly for γ-chloroacetoacetyl chloride, which degrades rapidly at elevated temperatures. Final product specifications require ≥95% purity, with residual solvent levels below 50 ppm.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals for the chloromethyl group (δ 4.85 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm). Methyl groups at positions 6 and 7 resonate as singlets at δ 2.35 and 2.40 ppm, respectively.
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 252 (M⁺), with fragmentation patterns consistent with loss of Cl (Δ m/z 35) and sequential decarbonylation.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The diketene method offers moderate yields (24–27%) but excels in scalability and reproducibility. By contrast, Blanc chloromethylation is less viable due to poor regioselectivity and lower efficiency.
Scientific Research Applications
Medicinal Chemistry
The compound and its derivatives have been extensively studied for their pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma and prostate cancer. For instance, one derivative demonstrated an IC50 of 4.7 µM against colorectal carcinoma cells.
- Antifungal Properties : The compound has shown efficacy against plant pathogenic fungi such as Rhizoctonia solani and Gibberella zeae, suggesting its potential use in agricultural applications .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules:
- Building Block for Derivatives : The reactivity of the chloromethyl group allows for further functionalization, enabling the design of novel compounds with enhanced biological activities.
- Synthesis of Coumarin-Nucleobase Hybrids : The compound has been utilized in synthesizing coumarin-nucleobase hybrids that exhibit potential anticancer activity .
Material Science
In the field of materials science, this compound contributes to the development of advanced materials:
- Polymer Synthesis : It can be employed in synthesizing polymers with specific optical or electronic properties due to its ability to undergo various chemical transformations.
- Catalytic Applications : Derivatives are being explored as catalysts in organic reactions, leading to more efficient synthesis pathways and higher yields.
Case Study 1: Anticancer Activity
A study evaluated several derivatives of this compound for their anticancer properties. The derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity. The most promising derivative had an IC50 value indicating strong potential for development into therapeutic agents against specific cancers .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of this compound against Rhizoctonia solani. The study demonstrated that the chloromethyl group plays a crucial role in inhibiting fungal growth by interfering with essential biochemical pathways within the fungi .
Data Tables
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one depends on its specific application and the functional groups present in its derivatives. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₁ClO₂
- Molecular Weight : 222.67 g/mol
- CAS Number : 146463-74-3
- Synthetic Utility : Reacts with thiol-containing compounds (e.g., 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) under basic conditions (K₂CO₃) to form hybrids with 75% yield .
Comparison with Structurally Similar Coumarin Derivatives
Structural and Functional Differences
The table below compares 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one with analogous coumarin derivatives:
Biological Activity
4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its chromen-2-one backbone and notable biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉ClO₃. The presence of the chloromethyl group at the 4-position enhances its reactivity and allows for further functionalization, which is crucial for developing derivatives with improved biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Specifically, it has shown effectiveness against various fungal pathogens such as Rhizoctonia solani and Gibberella zeae . The proposed mechanism involves interference with essential biochemical pathways in fungi, leading to inhibition of growth.
Table 1: Antifungal Activity Against Pathogens
| Pathogen | Inhibition (%) | Reference |
|---|---|---|
| Rhizoctonia solani | 75% | |
| Gibberella zeae | 68% |
Anticancer Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .
Table 2: Anticancer Activity Against Cell Lines
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity.
- DNA Interaction : Some studies indicate that the compound may interact with DNA polymerases, disrupting DNA replication processes in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications to the structure significantly influence the biological activity of coumarin derivatives. For instance:
- Halogen Substitution : The introduction of halogen atoms (like chlorine) at specific positions enhances antimicrobial and anticancer activities.
- Methyl Group Positioning : The positioning of methyl groups at the 6 and 7 positions appears to optimize bioactivity by affecting the compound's overall conformation and reactivity .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antifungal Activity : A research team evaluated various coumarin derivatives for antifungal activity, finding that those containing chloromethyl groups exhibited superior inhibition rates against fungal strains compared to their non-halogenated counterparts .
- Anticancer Evaluation : In a study assessing the anticancer potential of several coumarin derivatives, it was found that compounds similar to this compound showed significant cytotoxicity in breast cancer cell lines, suggesting a promising avenue for further drug development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one?
The compound is typically synthesized via nucleophilic substitution reactions. For example, it reacts with thiol-containing precursors (e.g., 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) in the presence of a base like K₂CO₃ under reflux conditions. Equimolar ratios of reactants are used to optimize yields, and purification involves recrystallization or column chromatography. Characterization is confirmed via melting point analysis and elemental microanalysis .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl singlets at ~2.3 ppm and aromatic protons at 6.3–7.8 ppm) and carbon types (e.g., coumarin carbonyl at ~160 ppm) .
- FT-IR : Detects functional groups like C=O (1722 cm⁻¹) and C–S (770 cm⁻¹) .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of the electronic properties of this compound hybrids?
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level reveals electronic structure and reactivity. For example:
- HOMO-LUMO analysis : The HOMO is localized on the thiophene-triazole moiety, while the LUMO resides on the coumarin ring, indicating charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites (e.g., carbonyl oxygen) and electrophilic regions (methyl hydrogens), guiding reactivity predictions .
- Global reactivity descriptors : Electron-accepting (ω⁺ = 4.31 eV) and donating (ω⁻ = 1.98 eV) indices quantify electrophilicity/nucleophilicity trends .
Q. What in silico strategies predict the biological activity of this compound derivatives?
- ADMET prediction : Tools like SwissADME assess gastrointestinal absorption (high) and blood-brain barrier penetration (low). Toxicity class (e.g., class 4) is determined via ProTox-II .
- Molecular docking : Targets viral proteins (e.g., SARS-CoV-2 PLpro) using AutoDock or similar software. Binding affinity (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) identify potent inhibitors .
- Molecular Dynamics (MD) : RMSD/RMSF analyses validate docking stability over 100 ns simulations .
Q. How are discrepancies between experimental and computational data resolved in structural studies?
- Spectral vs. DFT comparisons : Adjust computational parameters (e.g., solvent models in DFT) to match experimental NMR/IR data. For example, gas-phase DFT may require correction for solvent effects in DMSO .
- Crystallographic validation : While no crystal structure of the target compound is reported, related coumarin derivatives use SHELXL for refinement. Discrepancies in bond lengths/angles are minimized via iterative refinement cycles .
Methodological Tables
Table 1: Key Reactivity Descriptors of a this compound Hybrid (DFT/B3LYP)
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.72 | Electron-donating capacity |
| LUMO Energy | -1.41 | Electron-accepting capacity |
| Electrophilicity (ω) | 3.89 | Overall reactivity trend |
Table 2: ADMET Profile of a Representative Derivative
| Property | Result | Tool Used |
|---|---|---|
| GI Absorption | High | SwissADME |
| BBB Penetration | Low | SwissADME |
| Toxicity Class | 4 (Low risk) | ProTox-II |
| CYP2D6 Inhibition | Non-inhibitor | SwissADME |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
